Cas no 339012-73-6 (5-(4-Cyclohexylphenoxy)methyl-4-methyl-4H-1,2,4-triazole-3-thiol)

5-(4-シクロヘキシルフェノキシ)メチル-4-メチル-4H-1,2,4-トリアゾール-3-チオールは、有機合成化学において重要な中間体として利用される複素環化合物です。その分子構造は、シクロヘキシル基とフェノキシメチル基を有する1,2,4-トリアゾール骨格を特徴とし、高い化学的安定性と反応性を兼ね備えています。特に、チオール基(-SH)を有することから、金属イオンとのキレート形成能や他の官能基との選択的反応が可能です。医薬品や農薬の開発におけるビルディングブロックとしての応用が期待され、複雑な分子構造の構築に有用です。また、適度な脂溶性を示すため、生体適合性材料への応用も検討されています。

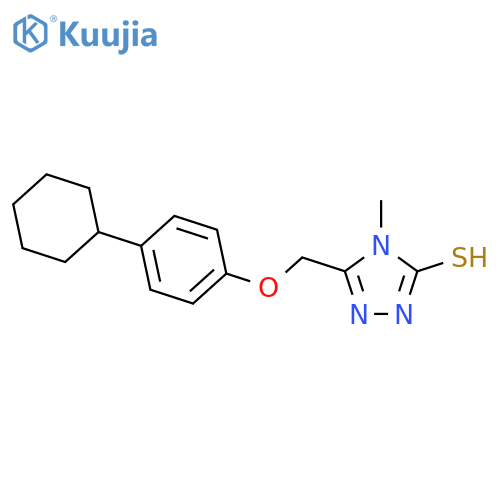

339012-73-6 structure

商品名:5-(4-Cyclohexylphenoxy)methyl-4-methyl-4H-1,2,4-triazole-3-thiol

5-(4-Cyclohexylphenoxy)methyl-4-methyl-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質

名前と識別子

-

- 5-((4-Cyclohexylphenoxy)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- 339012-73-6

- H35343

- STK663276

- AKOS003235225

- AG-205/37047249

- MFCD01204586

- LS-08768

- CS-0323466

- ALBB-025994

- 3-[(4-cyclohexylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione

- 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- Oprea1_661212

- 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole-3-thiol

- 4H-1,2,4-triazole-3-thiol, 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-

- 5-(4-Cyclohexylphenoxy)methyl-4-methyl-4H-1,2,4-triazole-3-thiol

-

- MDL: MFCD01204586

- インチ: InChI=1S/C16H21N3OS/c1-19-15(17-18-16(19)21)11-20-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,21)

- InChIKey: QHAARBCHUDMHMT-UHFFFAOYSA-N

- ほほえんだ: SC1=NN=C(COC2=CC=C(C3CCCCC3)C=C2)N1C

計算された属性

- せいみつぶんしりょう: 303.14053348Da

- どういたいしつりょう: 303.14053348Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 69Ų

5-(4-Cyclohexylphenoxy)methyl-4-methyl-4H-1,2,4-triazole-3-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB415663-500 mg |

5-[(4-Cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol |

339012-73-6 | 500MG |

€151.00 | 2022-08-31 | ||

| abcr | AB415663-25 g |

5-[(4-Cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol |

339012-73-6 | 25 g |

€1,115.80 | 2023-07-19 | ||

| TRC | C132670-2000mg |

5-[(4-Cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol |

339012-73-6 | 2g |

$ 505.00 | 2022-06-06 | ||

| abcr | AB415663-1 g |

5-[(4-Cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol |

339012-73-6 | 1 g |

€172.20 | 2023-07-19 | ||

| abcr | AB415663-10 g |

5-[(4-Cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol |

339012-73-6 | 10 g |

€539.60 | 2023-07-19 | ||

| abcr | AB415663-10g |

5-[(4-Cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol; . |

339012-73-6 | 10g |

€525.00 | 2025-02-21 | ||

| A2B Chem LLC | AI48278-500mg |

5-[(4-Cyclohexylphenoxy)methyl]-4-methyl-4h-1,2,4-triazole-3-thiol |

339012-73-6 | >95% | 500mg |

$370.00 | 2024-04-20 | |

| abcr | AB415663-25g |

5-[(4-Cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol; . |

339012-73-6 | 25g |

€1077.00 | 2025-02-21 | ||

| Chemenu | CM518408-1g |

5-((4-Cyclohexylphenoxy)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol |

339012-73-6 | 97% | 1g |

$119 | 2022-09-29 | |

| abcr | AB415663-5g |

5-[(4-Cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol; . |

339012-73-6 | 5g |

€381.00 | 2025-02-21 |

5-(4-Cyclohexylphenoxy)methyl-4-methyl-4H-1,2,4-triazole-3-thiol 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

339012-73-6 (5-(4-Cyclohexylphenoxy)methyl-4-methyl-4H-1,2,4-triazole-3-thiol) 関連製品

- 506-17-2(cis-Vaccenic acid)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:339012-73-6)5-(4-Cyclohexylphenoxy)methyl-4-methyl-4H-1,2,4-triazole-3-thiol

清らかである:99%

はかる:5g

価格 ($):278.0